4-((2-(2-(3,4-Dimethoxybenzamido)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
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Overview
Description
4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C26H25N3O7 and a molecular weight of 491.505 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and not publicly disclosed by Sigma-Aldrich .
Industrial Production Methods
The compound is provided as-is by Sigma-Aldrich, with no representation or warranty regarding its production methods .
Chemical Reactions Analysis
Types of Reactions
4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoate derivatives, while reduction can lead to the formation of simpler amines .
Scientific Research Applications
4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE
- 4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE
- 4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE
Uniqueness
4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C26H25N3O7 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H25N3O7/c1-33-20-11-6-18(7-12-20)26(32)36-21-9-4-17(5-10-21)15-28-29-24(30)16-27-25(31)19-8-13-22(34-2)23(14-19)35-3/h4-15H,16H2,1-3H3,(H,27,31)(H,29,30)/b28-15+ |
InChI Key |
NGADVDPUWAXYHM-RWPZCVJISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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